5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide
CAS No.: 1258652-19-5
Cat. No.: VC2927331
Molecular Formula: C11H17N5O
Molecular Weight: 235.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258652-19-5 |
|---|---|
| Molecular Formula | C11H17N5O |
| Molecular Weight | 235.29 g/mol |
| IUPAC Name | 5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carboxamide |
| Standard InChI | InChI=1S/C11H17N5O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H2,12,17) |
| Standard InChI Key | XABSHLJFYSPNLI-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NC(=C1C(=O)N)N2CCNCC2)C |
| Canonical SMILES | CC1=C(N=NC(=C1C(=O)N)N2CCNCC2)C |
Introduction
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is a synthetic organic compound belonging to the pyridazine class, which is a type of heterocyclic aromatic compound. Pyridazines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The specific compound incorporates a piperazine ring, which is often found in pharmaceuticals due to its ability to enhance solubility and bioavailability.
Synthesis
The synthesis of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide typically involves several steps, starting from the preparation of the pyridazine core. This can be achieved through condensation reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The introduction of the piperazine ring and the carboxamide group can be accomplished through nucleophilic substitution and amidation reactions, respectively.
Biological Activity
Pyridazine derivatives are known for their wide range of biological activities. While specific data on 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide might be limited, related compounds have shown potential in areas such as:
-
Antimicrobial Activity: Pyridazines have been reported to exhibit activity against various microorganisms.
-
Anti-inflammatory Activity: Some pyridazine derivatives have demonstrated anti-inflammatory properties.
-
Antiviral Activity: There is evidence that certain pyridazines can inhibit viral replication.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Anti-inflammatory | May reduce inflammation in biological systems |
| Antiviral | Possible inhibition of viral replication |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume